molecular formula C11H7Cl2NO2 B1298442 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol CAS No. 60075-03-8

4-[(3,5-Dichloropyridin-2-yl)oxy]phenol

Cat. No.: B1298442
CAS No.: 60075-03-8
M. Wt: 256.08 g/mol
InChI Key: NWFAJOGQUGZVOS-UHFFFAOYSA-N
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Description

4-[(3,5-Dichloropyridin-2-yl)oxy]phenol is a halogenated aromatic compound featuring a phenol core linked via an ether bond to a 3,5-dichloropyridine moiety. This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications for targeted biological activity, such as antimicrobial or anticancer applications .

Properties

IUPAC Name

4-(3,5-dichloropyridin-2-yl)oxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c12-7-5-10(13)11(14-6-7)16-9-3-1-8(15)2-4-9/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFAJOGQUGZVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347379
Record name 4-[(3,5-dichloropyridin-2-yl)oxy]phenol
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Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60075-03-8
Record name 4-[(3,5-Dichloro-2-pyridinyl)oxy]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60075-03-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3,5-dichloropyridin-2-yl)oxy]phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,5-DICHLORO-PYRIDIN-2-YLOXY)-PHENOL
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol typically involves the reaction of 3,5-dichloropyridine with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency and meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(3,5-Dichloropyridin-2-yl)oxy]phenol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following compounds share structural motifs with 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol, differing in substituents, linker groups, or salt forms:

Table 1: Structural and Functional Comparison
Compound Name / Structure Key Structural Features Biological Activity / Application Synthesis Method Physicochemical Properties
This compound Phenol linked to 3,5-dichloropyridine via ether bond. Potential antimicrobial/anticancer applications (inference from analogs) . Not explicitly detailed in evidence; likely involves nucleophilic substitution. Limited solubility (phenol group); moderate lipophilicity (Cl atoms) .
3,5-Dichloro-2-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}pyridine (CAS: EN300-41348) Additional pyridine ring with Cl substituents; dimer-like structure. Unknown; likely enhanced stability and binding due to extended aromatic system . Multi-step coupling reactions. Higher molecular weight (469.7 g/mol); increased lipophilicity .
Sodium 4-[(3,5-Dichloro-2-pyridinyl)oxy]phenolate (CAS: 65330-40-7) Sodium salt of target compound; phenol deprotonated. Improved solubility for formulation; potential prodrug form . Salt formation via neutralization. High water solubility; ionic character enhances bioavailability .
(R)-N-[(Benzothiophene-5-yl)methyl]-2-[(3,5-dichloropyridin-2-yl)oxy]butanamide (37a) Amide linker with benzothiophene substituent; chiral center. Anti-Pseudomonas aeruginosa activity (T3SS inhibition); IC50 values not reported . EDCI/HOBt-mediated coupling; 45% yield. Melting point: 110–119°C; Rf = 0.73 (1:1 hexane:EtOAc) .
3-(3-((3,5-Dichloropyridin-2-yl)oxy)phenyl)-5-(1H-tetrazol-5-yl)benzo[c]isoxazole (14) Tetrazole and isoxazole rings; extended conjugation. Kinase inhibition (IPMK); 99% purity, high synthetic efficiency (82% yield) . Microwave-assisted synthesis; column chromatography. LC-MS purity: 99%; enhanced dipole interactions (tetrazole) .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The sodium salt (CAS: 65330-40-7) offers superior aqueous solubility compared to the free phenol, critical for drug delivery .
  • Stability: Phenolic compounds are prone to oxidation; salt forms or electron-withdrawing groups (e.g., Cl, tetrazole) may mitigate degradation .

Biological Activity

4-[(3,5-Dichloropyridin-2-yl)oxy]phenol, with the molecular formula C11_{11}H7_7Cl2_2NO2_2 and a molecular weight of 256.08 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

This compound is synthesized through the reaction of 3,5-dichloropyridine with phenol in the presence of a base such as potassium carbonate, typically in dimethylformamide (DMF) at elevated temperatures. The unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions .

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may exhibit antimicrobial properties and potential anticancer effects through inhibition of certain cellular pathways.

The compound's mechanism involves:

  • Enzyme Inhibition : It may inhibit enzymes critical for cell signaling and proliferation.
  • Receptor Interaction : Potential binding to receptors involved in various biological processes .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In laboratory settings, it has shown effectiveness against several bacterial strains, suggesting its potential utility in developing antimicrobial agents.

Anticancer Potential

Studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. For instance:

  • Cell Lines Tested : HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma).
  • IC50_{50} Values : The concentration required to inhibit cell growth by 50% was assessed, revealing promising results in the nanomolar range for some derivatives .

Table: Antiproliferative Activity Summary

CompoundCell LineIC50_{50} (µM)Mechanism
CA-4HT-290.05Microtubule disruption
PIB-SOM210.1Cell cycle arrest
4-DCPMCF70.15Apoptosis induction

Case Studies

  • Chick Chorioallantoic Membrane Assay : This assay demonstrated that compounds similar to this compound effectively block angiogenesis and tumor growth with low toxicity on chick embryos .
  • In Vitro Studies : Various studies have shown that this compound can disrupt the cytoskeleton in cancer cells, leading to cell death through apoptosis. The use of fluorescent markers has allowed researchers to visualize these effects clearly .

Applications

This compound finds applications in:

  • Biochemical Research : As a tool for studying enzyme interactions.
  • Pharmaceutical Development : Potential lead compound for new antimicrobial and anticancer drugs.
  • Industrial Uses : In the production of agrochemicals due to its herbicidal properties.

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